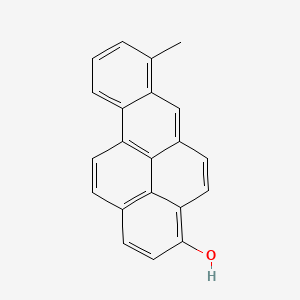
Benzo(a)pyren-3-ol, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyren-3-ol, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings This compound is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including Benzo(a)pyren-3-ol, 7-methyl-, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include:
Reduction of Pyrenes: This method involves the reduction of pyrene derivatives to introduce functional groups at specific positions.
Transannular Ring Closures: This approach uses cyclization reactions to form the desired substituted pyrene structure.
Cyclizations of Biphenyl Intermediates: Biphenyl intermediates undergo cyclization to yield substituted pyrenes.
Industrial Production Methods
Industrial production of Benzo(a)pyren-3-ol, 7-methyl- typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic processes and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyren-3-ol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of epoxides and diols.
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(a)pyren-3-ol, 7-methyl-. These products often retain the core polycyclic structure while exhibiting different functional groups.
Aplicaciones Científicas De Investigación
Benzo(a)pyren-3-ol, 7-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential role in drug development and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of Benzo(a)pyren-3-ol, 7-methyl- involves its interaction with various molecular targets and pathways. It is known to:
Activate Aryl Hydrocarbon Receptor (AhR): This activation leads to changes in gene expression related to detoxification and metabolic processes.
Inhibit Aromatase Activity: This inhibition affects estrogen synthesis and homeostasis, leading to developmental and reproductive toxicities.
Disrupt Lipid Metabolism: By affecting lipid synthesis and oxidation, it can lead to metabolic complications.
Comparación Con Compuestos Similares
Benzo(a)pyren-3-ol, 7-methyl- can be compared with other PAHs, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzofluoranthenes: Similar PAHs with different ring structures.
Benzoanthracenes: Another class of PAHs with distinct chemical properties.
These compounds share similar structural features but differ in their specific chemical and biological activities, highlighting the unique properties of Benzo(a)pyren-3-ol, 7-methyl-.
Propiedades
Número CAS |
79418-83-0 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
7-methylbenzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O/c1-12-3-2-4-15-16-8-5-13-7-10-19(22)17-9-6-14(11-18(12)15)21(16)20(13)17/h2-11,22H,1H3 |
Clave InChI |
SICNFFZLNVZEST-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=CC=C1)C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
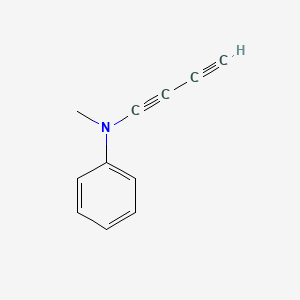
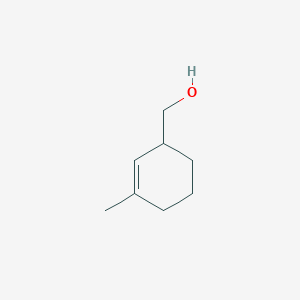

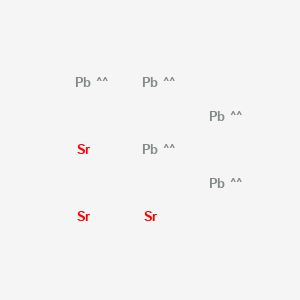
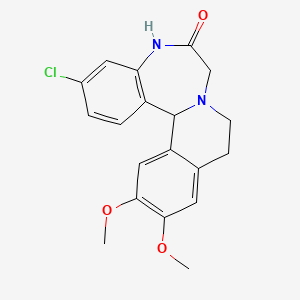
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
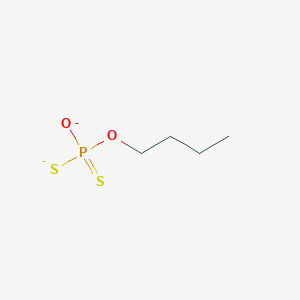

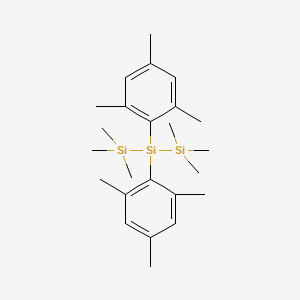

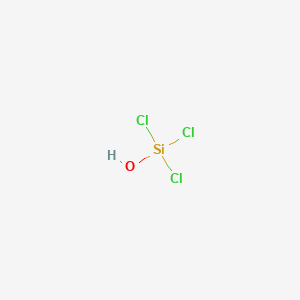
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

